Cas no 69705-29-9 (4-Chloro-2-iodo-6-methylaniline)

4-Chloro-2-iodo-6-methylaniline 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-2-iodo-6-methylaniline
- 4-Chloro-2-iodo-6-methylaniline 95+
- 2-Amino-5-chloro-3-iodotoluene
- 4-chloro-2-iodo-6-methylphenylamine
- 4-chloro-2-iodo-6-methyl-phenylamine
- AGN-PC-00P6UX
- ANW-55078
- chloroiodomethylaniline
- CTK5D1003
- SCHEMBL12329568
- 4-Chloro-2-iodo-6-methylaniline 95+%
- AE-0735
- DB-218832
- AKOS015850168
- A866776
- CS-0319546
- MFCD16622764
- DTXSID30572644
- SB81511
- J-514949
- 69705-29-9
- APOYOBUFTZPTBO-UHFFFAOYSA-N
-
- MDL: MFCD16622764
- インチ: InChI=1S/C7H7ClIN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3
- InChIKey: APOYOBUFTZPTBO-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC(=C1N)I)Cl
計算された属性
- 精确分子量: 266.93117g/mol
- 同位素质量: 266.93117g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 120
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- XLogP3: 2.9
4-Chloro-2-iodo-6-methylaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 055474-5g |
4-Chloro-2-iodo-6-methylaniline |
69705-29-9 | >95% | 5g |
5314.0CNY | 2021-07-13 | |
TRC | C386598-100mg |
4-Chloro-2-iodo-6-methylaniline |
69705-29-9 | 100mg |
$ 70.00 | 2022-06-06 | ||
Key Organics Ltd | AE-0735-1G |
4-chloro-2-iodo-6-methylaniline |
69705-29-9 | >95% | 1g |
£132.00 | 2025-02-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 055474-1g |
4-Chloro-2-iodo-6-methylaniline |
69705-29-9 | >95% | 1g |
1966.0CNY | 2021-07-13 | |
TRC | C386598-50mg |
4-Chloro-2-iodo-6-methylaniline |
69705-29-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
Apollo Scientific | OR42163-500mg |
4-Chloro-2-iodo-6-methylaniline |
69705-29-9 | 95+% | 500mg |
£120.00 | 2024-05-25 | |
Apollo Scientific | OR42163-5g |
4-Chloro-2-iodo-6-methylaniline |
69705-29-9 | 95+% | 5g |
£590.00 | 2024-05-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 055474-500mg |
4-Chloro-2-iodo-6-methylaniline |
69705-29-9 | >95% | 500mg |
1283.0CNY | 2021-07-13 | |
Key Organics Ltd | AE-0735-100G |
4-chloro-2-iodo-6-methylaniline |
69705-29-9 | >95% | 100g |
£5544.00 | 2025-02-09 | |
Crysdot LLC | CD12041867-5g |
4-Chloro-2-iodo-6-methylaniline |
69705-29-9 | 95+% | 5g |
$324 | 2024-07-24 |
4-Chloro-2-iodo-6-methylaniline 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
4-Chloro-2-iodo-6-methylanilineに関する追加情報
Professional Introduction to 4-Chloro-2-iodo-6-methylaniline (CAS No. 69705-29-9)
4-Chloro-2-iodo-6-methylaniline, with the chemical formula C₆H₆ClIN₂, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 69705-29-9, has garnered considerable attention due to its versatile structural properties and potential applications in the synthesis of various biologically active molecules. The presence of both chloro and iodo substituents on an aromatic ring makes it a valuable precursor for further functionalization, enabling the development of novel compounds with tailored pharmacological properties.
The< strong>4-Chloro-2-iodo-6-methylaniline molecule exhibits a unique combination of electronic and steric effects that influence its reactivity and interaction with biological targets. The chlorine atom, being electron-withdrawing, can modulate the electron density on the aromatic ring, while the iodine atom, being larger and more polarizable, can participate in various non-covalent interactions. These features make it an attractive building block for designing molecules that can selectively bind to specific biological receptors.
In recent years, there has been a surge in research focused on developing new therapeutic agents targeting complex diseases such as cancer, inflammation, and neurodegenerative disorders. The< strong>4-Chloro-2-iodo-6-methylaniline compound has emerged as a key intermediate in the synthesis of small-molecule inhibitors that disrupt key pathological pathways. For instance, studies have demonstrated its utility in generating kinase inhibitors, which are crucial for treating cancers driven by aberrant signaling cascades.
One of the most compelling aspects of< strong>4-Chloro-2-iodo-6-methylaniline is its role in the development of radiolabeled probes for diagnostic imaging. The iodine atom can be readily incorporated into molecules using radioisotopes such as I⁸⁵ or I¹¹¹, allowing researchers to visualize biological processes in vivo with high precision. This application has been particularly valuable in nuclear medicine, where accurate targeting of disease sites is essential for effective treatment planning.
The< strong>CAS No. 69705-29-9 identifier ensures that researchers can reliably source this compound from reputable suppliers while adhering to stringent quality control measures. The purity and consistency of< strong>4-Chloro-2-iodo-6-methylaniline are critical for downstream applications, as impurities can significantly alter the biological activity and safety profiles of derived compounds.
Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing< strong>4-Chloro-2-iodo-6-methylaniline. These innovations have not only reduced costs but also improved yields, making it more accessible for large-scale drug discovery programs. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly effective in introducing diverse functional groups onto the aromatic core without compromising regioselectivity.
The versatility of< strong>4-Chloro-2-iodo-6-methylaniline extends beyond pharmaceutical applications. It has also been explored as a key intermediate in agrochemical research, where novel pesticides and herbicides are being developed to address growing agricultural challenges. The ability to modify its structure allows chemists to fine-tune its biological activity, ensuring that derived compounds are both effective and environmentally sustainable.
In conclusion, 4-Chloro-2-iodo-6-methylaniline (CAS No. 69705-29-9) represents a cornerstone compound in modern chemical biology and drug discovery. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop innovative therapeutic agents. As our understanding of disease mechanisms continues to evolve, the importance of intermediates like< strong>4-Chloro-2-iodo-6-methylaniline will only continue to grow, driving forward advancements in medicine and agriculture alike.
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